3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole
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Overview
Description
3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole generally involves a multi-step process:
Step 1: Preparation of 3-Chloropyridin-4-yl derivative.
Step 2: Formation of the pyrrolidin-1-yl sulfonyl intermediate.
Step 3: Final coupling with benzo[d]isoxazole moiety.
Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques like continuous flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming oxides that can alter its chemical and physical properties.
Reduction: Reduction processes can modify its functional groups, impacting its reactivity and application.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed
The major products depend on the specific reactions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction can result in amines or alcohols, and substitution reactions can generate a variety of functionalized derivatives.
Scientific Research Applications
3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is utilized in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets, leading to a cascade of biochemical effects. Pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Compared to similar compounds, 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole stands out due to its unique structural features and versatile applications. Similar compounds include:
3-(4-Chloropyridin-3-yl)methylbenzo[d]isoxazole
3-((4-Chloropyridin-3-yl)oxy)pyrrolidine
Sulfonylmethyl derivatives of benzo[d]isoxazole
These analogs share some structural similarities but differ in their specific functional groups and resulting properties, making this compound particularly distinctive.
There you have it—a deep dive into the world of this compound! Got any more compounds you're curious about?
Properties
IUPAC Name |
3-[[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c18-14-9-19-7-5-17(14)24-12-6-8-21(10-12)26(22,23)11-15-13-3-1-2-4-16(13)25-20-15/h1-5,7,9,12H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCXJKXJWXOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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